3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
Description
3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a synthetic small molecule characterized by a 1,2,4-triazin-6-yl core substituted with a hydroxy group at position 5, a sulfanyl-linked 2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl moiety at position 3, and a propanoic acid side chain at position 4.
Properties
IUPAC Name |
3-[3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(16)6-11(8)17-12(21)7-25-15-18-14(24)10(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCLKWIIPNZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazin-Propanoic Acid Derivatives
Physicochemical and Bioactivity Insights
Substituent Impact on Solubility :
- The target compound’s 5-hydroxy group on the triazine ring enhances water solubility compared to analogs with alkoxy substituents (e.g., ethoxy in ), which increase lipophilicity .
- Replacement of the 5-chloro-2-methylphenyl group with a 3,5-dichlorophenyl group () raises logP by ~0.5 units, favoring membrane permeability but reducing aqueous solubility .
Hierarchical clustering of bioactivity profiles () suggests that the target compound’s hydroxy-triazin core may align with antifungal or anti-inflammatory modes of action, distinct from pesticidal oxadiazole derivatives ().
NMR-Based Structural Stability: NMR shifts in regions A (positions 39–44) and B (positions 29–36) () indicate that substituent changes (e.g., chloro-methylphenyl vs.
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